3-(Diethylcarbamoyl)-2-fluorophenylboronic acid
CAS No.: 1072946-28-1
Cat. No.: VC2817187
Molecular Formula: C11H15BFNO3
Molecular Weight: 239.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1072946-28-1 |
---|---|
Molecular Formula | C11H15BFNO3 |
Molecular Weight | 239.05 g/mol |
IUPAC Name | [3-(diethylcarbamoyl)-2-fluorophenyl]boronic acid |
Standard InChI | InChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-6-5-7-9(10(8)13)12(16)17/h5-7,16-17H,3-4H2,1-2H3 |
Standard InChI Key | DAQMDUIVKQVUMR-UHFFFAOYSA-N |
SMILES | B(C1=C(C(=CC=C1)C(=O)N(CC)CC)F)(O)O |
Canonical SMILES | B(C1=C(C(=CC=C1)C(=O)N(CC)CC)F)(O)O |
Introduction
Chemical Properties and Structure
3-(Diethylcarbamoyl)-2-fluorophenylboronic acid is defined by its molecular formula C₁₁H₁₅BFNO₃ and has a molecular weight of approximately 239.05 g/mol . The compound features a boronic acid group (-B(OH)₂) attached to a phenyl ring, which also bears a fluorine atom at the 2-position and a diethylcarbamoyl group (-CON(C₂H₅)₂) at the 3-position. This particular arrangement of functional groups contributes to its unique chemical behavior and applications.
Property | Details |
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CAS Number | 1072946-28-1 |
Molecular Formula | C₁₁H₁₅BFNO₃ |
Molecular Weight | 239.05 g/mol |
Appearance | Solid |
Recommended Storage | Room temperature or 2-8°C |
Purity | ≥98% (commercial grade) |
The presence of the fluorine atom significantly influences the compound's reactivity by affecting the electronic properties of the phenyl ring. The electron-withdrawing nature of fluorine can lower the pKa of the boronic acid group, which enhances its Lewis acidity and binding capabilities, particularly at physiological pH .
Synthesis Methods
The synthesis of 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid typically involves several key steps that require precise chemical manipulation due to the complex arrangement of functional groups. While specific synthesis routes may vary, the general approach includes:
Formation of the Boronic Acid Group
Applications
3-(Diethylcarbamoyl)-2-fluorophenylboronic acid has demonstrated versatility across several fields of research and application:
Medicinal Chemistry
In medicinal chemistry, this compound serves as:
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A building block for the synthesis of pharmaceutically active compounds
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A potential scaffold for developing enzyme inhibitors
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A component in structure-activity relationship studies for drug optimization
Proteomics Research
The compound's unique binding properties make it valuable in proteomics research for:
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Protein modification studies
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Development of probe molecules for protein-ligand interaction analysis
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Investigation of cellular signaling pathways
Interaction Studies
3-(Diethylcarbamoyl)-2-fluorophenylboronic acid is utilized in interaction studies to:
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Assess binding affinity and specificity toward various biomolecules
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Explore how the compound modulates biological processes
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Investigate specific targets in disease pathways
The techniques commonly employed for these interaction studies include surface plasmon resonance and fluorescence spectroscopy, which provide detailed insights into binding mechanisms and kinetics.
Research Findings and Interactions
Binding Mechanisms
Research on 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid has revealed significant findings regarding its binding mechanisms. The boronic acid moiety can form reversible covalent bonds with diol-containing molecules, including carbohydrates and certain proteins. This property has been exploited in developing glucose-responsive systems and biosensors .
Studies have demonstrated that the interaction between the compound and biological targets involves:
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Hydrogen bonding through the boronic acid group
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Hydrophobic interactions via the phenyl ring
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Potential electrostatic interactions through the diethylcarbamoyl group
Structural Influence on Activity
The positioning of the fluorine atom at the 2-position of the phenyl ring appears to be critical for the compound's activity profile. This arrangement creates a specific electronic environment that influences:
Research with fluorophenylboronic acid derivatives has shown that these compounds can be incorporated into insulin analogs to create glucose-responsive formulations. For instance, attaching fluorophenylboronic acid residues to insulin has led to glucose-dependent solubility changes, which could potentially be used in glucose-responsive insulin delivery systems .
Comparison with Similar Compounds
3-(Diethylcarbamoyl)-2-fluorophenylboronic acid belongs to a family of phenylboronic acid derivatives. Understanding its position within this family provides context for its unique properties and applications.
Compound | CAS Number | Key Structural Differences | Potential Application Differences |
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3-(Diethylcarbamoyl)-2-fluorophenylboronic acid | 1072946-28-1 | Fluorine at 2-position | Enhanced binding properties; medicinal chemistry applications |
3-(Diethylcarbamoyl)-4-fluorophenylboronic acid | 874219-28-0 | Fluorine at 4-position | Different reactivity profile; potentially different binding selectivity |
3-(Diethylcarbamoyl)-2-fluorophenylboronic acid, pinacol ester | 1150271-35-4 | Contains pinacol protecting group | Increased stability; useful as synthetic intermediate |
4-(Diethylcarbamoyl)-2-methoxyphenylboronic acid | 913835-34-4 | Contains methoxy instead of fluorine | Different electronic properties; altered binding profile |
The position of the fluorine atom significantly impacts the compound's electronic properties, affecting its reactivity and binding capabilities. The 2-fluoro substitution pattern in 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid creates a unique structural environment that distinguishes it from similar compounds in this class .
Current Research Trends
Recent research involving boronic acid derivatives like 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid has expanded into several promising areas:
Drug Delivery Systems
Phenylboronic acid derivatives have been incorporated into pH-responsive drug delivery systems designed to target the acidic microenvironment of tumors. These systems utilize the reversible binding properties of boronic acids to create drug carriers that release their payload specifically in tumor tissues, potentially enhancing therapeutic efficacy while reducing systemic toxicity .
Chemical Sensors
The reversible binding properties of boronic acids make compounds like 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid valuable in developing sensors for detecting sugars and other biomolecules. These sensors can utilize fluorescence or other detection methods to provide real-time monitoring of target analytes .
Anticancer Research
Some fluorinated phenylboronic acid derivatives have shown promise in anticancer research. The boronic acid moiety can interact with overexpressed cell-surface glycoproteins in cancer cells, potentially providing a mechanism for targeted drug delivery or imaging .
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